3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Description
3-Fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a fluorinated benzamide derivative characterized by a 3-fluoro-substituted benzoyl group and a 3-hydroxy-3-(oxan-4-yl)propyl amine side chain.
Properties
IUPAC Name |
3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c16-13-3-1-2-12(10-13)15(19)17-7-4-14(18)11-5-8-20-9-6-11/h1-3,10-11,14,18H,4-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKPDGSKJPLYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoyl chloride with 3-hydroxy-3-(oxan-4-yl)propylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using ^19F NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Chloro-4-Fluoro-N-[3-Hydroxy-3-(Oxan-4-yl)Propyl]Benzamide
- Structure : Differs by a 2-chloro and 4-fluoro substitution on the benzamide ring.
- Molecular Formula: C₁₅H₁₉ClFNO₃ (MW: 315.77) vs. C₁₅H₁₉FNO₃ (MW: 295.32 for the target compound) .
- Key Differences :
- The chloro substituent increases molecular weight and lipophilicity (Cl vs. H at position 2).
- The 4-fluoro group may alter electronic effects on the benzamide ring compared to the target’s 3-fluoro substitution.
3-Fluoro-N-(3-Fluorophenyl)Benzamide
- Structure : Lacks the oxan-4-yl-hydroxypropyl side chain; instead, a 3-fluorophenyl group is attached.
- Molecular Formula: C₁₃H₉F₂NO (MW: 245.22) .
- Key Differences :
Side Chain-Modified Analogs
3-Fluoro-N-[3-Oxo-3-(Piperazin-1-yl)Propyl]-N-[3-(Piperidin-1-yl)Propyl]Benzamide (F594-0790)
- Structure : Replaces the oxan-4-yl-hydroxypropyl group with piperazine and piperidine moieties.
- Molecular Formula : C₂₂H₃₃FN₄O₂ (MW: 410.53) .
- Piperidine and piperazine substituents may improve solubility in polar solvents compared to the oxan-4-yl group.
3-Fluoro-N-(2-(Furan-2-yl)-2-(Indolin-1-yl)Ethyl)Benzamide
- Structure : Features a furan-indoline hybrid side chain (CAS 898458-12-3).
- Molecular Formula: Not explicitly stated, but likely larger due to the indoline and furan groups .
NMR Complexity
- Fluorine substituents (e.g., in 3-fluoro-N-(3-fluorophenyl)benzamide) create complex splitting patterns in ¹H NMR due to scalar couplings, complicating spectral interpretation .
- The target compound’s oxan-4-yl-hydroxypropyl side chain may introduce additional diastereotopic protons, further increasing NMR complexity.
Data Table: Structural and Physicochemical Comparison
Biological Activity
The compound 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a member of the benzamide class, characterized by a unique structure that includes a trifluoromethoxy group and a hydroxypropyl moiety linked to an oxane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for therapeutic applications.
Structural Features
- IUPAC Name : 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
- Molecular Formula : C16H20F3NO4
- Molecular Weight : 357.33 g/mol
The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its cellular penetration. The oxane ring contributes to its structural stability and potential reactivity in biological systems.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-hydroxybenzamide | Lacks trifluoromethoxy and oxane groups | Moderate anti-inflammatory |
| 4-(trifluoromethoxy)benzamide | Lacks hydroxypropyl and oxane groups | Anticancer activity in vitro |
| 3-hydroxypropylbenzamide | Lacks trifluoromethoxy and oxane groups | Antioxidant properties |
The biological activity of 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy group increases its ability to penetrate cell membranes, allowing it to modulate the activity of enzymes and receptors involved in various biochemical pathways.
Anticancer Activity
Recent studies have indicated that derivatives of benzamides, including this compound, exhibit significant anticancer properties. For instance, compounds similar to 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide have shown promising results in inhibiting tumor cell proliferation.
- Case Study : A derivative was tested against various cancer cell lines, demonstrating IC50 values ranging from 1.2 µM to 5.3 µM, indicating strong antiproliferative effects. Notably, selectivity towards specific cancer types was observed, enhancing its potential as a targeted therapeutic agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in models of acute and chronic inflammatory diseases.
Antioxidant Activity
In addition to its anticancer and anti-inflammatory properties, 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide exhibits antioxidant activity. This has been evaluated through various assays comparing its efficacy against standard antioxidants like butylated hydroxytoluene (BHT).
In Vitro Studies
Several in vitro studies have demonstrated the effectiveness of this compound in various biological assays:
- Cytotoxicity Assays : The compound showed selective cytotoxicity against cancer cell lines while sparing normal cells.
- Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspases .
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
